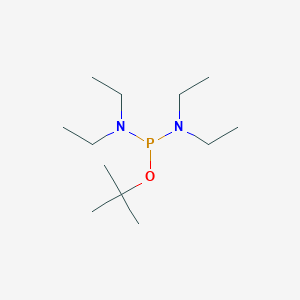
epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine (EDKAA) is a synthetic peptide that has been extensively studied for its potential applications in various fields of research. This peptide is composed of five amino acids, namely lysine, alanine, and three N-terminal amino acids, including N-acetyl-dansyl, N-alpha-dansyl, and N-alpha-lysyl. EDKAA has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine is not completely understood. However, it is believed that this compound can penetrate the cell membrane and enter the cells through an endocytic pathway. Once inside the cells, this compound can interact with intracellular components, such as proteins and nucleic acids. This compound has been shown to have a high affinity for DNA and can bind to DNA in a sequence-specific manner.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity and is biocompatible. This compound has been used as a model peptide to study the binding of peptides to DNA. This compound has been shown to have a high affinity for DNA and can bind to DNA in a sequence-specific manner. This property of this compound can be used to develop DNA-based biosensors and diagnostic tools.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine in lab experiments include its low toxicity, biocompatibility, and cell-penetrating properties. This compound can be used as a model peptide to study the mechanism of action of CPPs and the binding of peptides to DNA. However, the limitations of using this compound in lab experiments include its high cost and the difficulty in synthesizing the peptide.
Orientations Futures
Epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine has potential applications in various fields of research, including drug delivery, bioimaging, and proteomics. Future research can focus on developing new methods for synthesizing this compound and exploring its potential applications in these fields. This compound can be used as a model peptide to study the mechanism of action of CPPs and the binding of peptides to DNA. Future research can focus on developing new CPPs based on the structure of this compound and exploring their potential applications in drug delivery.
Méthodes De Synthèse
Epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine can be synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of this compound involves the coupling of N-acetyl-dansyl-lysine to the solid support, followed by the sequential addition of alanine and lysine using standard Fmoc-based SPPS protocols. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Epsilon-N-Acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine has been extensively studied for its potential applications in various fields of research, including drug delivery, bioimaging, and proteomics. This compound has been used as a model peptide to study the mechanism of action of cell-penetrating peptides (CPPs). CPPs are short peptides that can penetrate the cell membrane and deliver cargo molecules into the cells. This compound has been shown to have cell-penetrating properties and can be used as a CPP to deliver therapeutic molecules into the cells.
Propriétés
Numéro CAS |
111290-37-0 |
|---|---|
Formule moléculaire |
C26H37N5O7S |
Poids moléculaire |
563.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2S)-6-acetamido-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H37N5O7S/c1-16(24(33)29-17(2)26(35)36)28-25(34)21(12-6-7-15-27-18(3)32)30-39(37,38)23-14-9-10-19-20(23)11-8-13-22(19)31(4)5/h8-11,13-14,16-17,21,30H,6-7,12,15H2,1-5H3,(H,27,32)(H,28,34)(H,29,33)(H,35,36)/t16-,17-,21+/m1/s1 |
Clé InChI |
JHYGBCRNVDOZKC-LZJOCLMNSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Autres numéros CAS |
111290-37-0 |
Séquence |
XAA |
Synonymes |
EADLAA epsilon-N-acetyl-alpha(N)-dansyl-lysyl-alanyl-alanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)

![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
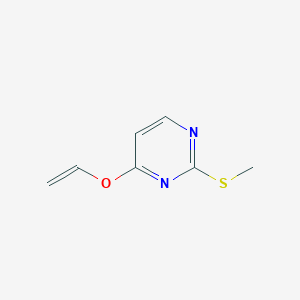
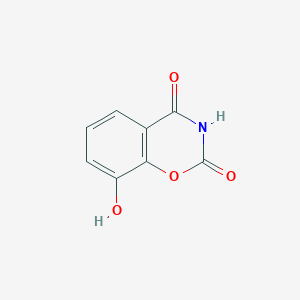

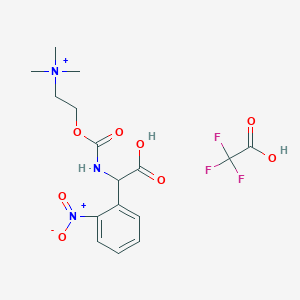
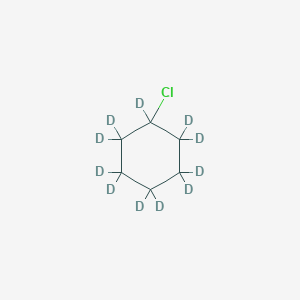

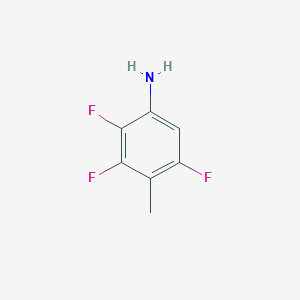

![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
